molecular formula C14H19NO2 B13352288 1-(3-(Hydroxymethyl)pyrrolidin-1-yl)-2-phenylpropan-1-one

1-(3-(Hydroxymethyl)pyrrolidin-1-yl)-2-phenylpropan-1-one

Cat. No.: B13352288
M. Wt: 233.31 g/mol
InChI Key: MBQGSSZTSJFPPM-UHFFFAOYSA-N
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Description

1-(3-(Hydroxymethyl)pyrrolidin-1-yl)-2-phenylpropan-1-one is a complex organic compound characterized by its unique structure, which includes a pyrrolidine ring, a hydroxymethyl group, and a phenylpropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Hydroxymethyl)pyrrolidin-1-yl)-2-phenylpropan-1-one typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions: 1-(3-(Hydroxymethyl)pyrrolidin-1-yl)-2-phenylpropan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields aldehydes or acids, while reduction of the carbonyl group results in alcohols .

Scientific Research Applications

1-(3-(Hydroxymethyl)pyrrolidin-1-yl)-2-phenylpropan-1-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-(Hydroxymethyl)pyrrolidin-1-yl)-2-phenylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Biological Activity

1-(3-(Hydroxymethyl)pyrrolidin-1-yl)-2-phenylpropan-1-one, also known as a pyrrolidine derivative, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and applications, backed by research findings and case studies.

Chemical Structure and Properties

The compound has the molecular formula C14H19NO2C_{14}H_{19}NO_2 and a molecular weight of approximately 233.31 g/mol. Its structure consists of a pyrrolidine ring, a hydroxymethyl group, and a phenylpropanone moiety, which contribute to its chemical reactivity and biological interactions.

Property Value
Molecular FormulaC14H19NO2C_{14}H_{19}NO_2
Molecular Weight233.31 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the hydroxymethyl group facilitates hydrogen bonding, while the pyrrolidine ring allows for hydrophobic interactions with protein targets. These interactions may influence several biochemical pathways, suggesting potential therapeutic applications.

Pharmacological Effects

Research indicates that this compound may exhibit various pharmacological effects, including:

  • Antidepressant Activity : Preliminary studies suggest that derivatives of pyrrolidine compounds can modulate neurotransmitter systems, potentially offering antidepressant effects.
  • Antimicrobial Properties : Similar compounds have shown effectiveness against certain bacterial strains, indicating that this compound may possess antimicrobial activity.
  • Neuroprotective Effects : The structural characteristics may confer neuroprotective properties, making it a candidate for further investigation in neurodegenerative diseases.

Case Studies and Research Findings

Recent studies have focused on the synthesis and application of this compound in various fields:

  • Synthesis Techniques : The synthesis typically involves multi-step organic reactions. Optimized reaction conditions are crucial for maximizing yield and purity. Techniques such as continuous flow reactors are being explored to enhance efficiency.
  • Biological Assays : In vitro assays have been conducted to evaluate the binding affinity of this compound to specific receptors and enzymes. These studies reveal that it may selectively bind to targets involved in neurotransmission and metabolic pathways.
  • Comparative Studies : Comparative analyses with structurally similar compounds highlight the unique biological profile of this compound. For instance:
Compound Name Structural Features Notable Differences
PyrrolidineFive-membered nitrogen-containing ringSimpler structure without additional functional groups
PyrrolidinoneContains a lactam ringExhibits different reactivity due to cyclic structure
PhenylpropanoneLacks pyrrolidine ring and hydroxymethyl groupDistinct reactivity due to missing functionalities

Properties

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

1-[3-(hydroxymethyl)pyrrolidin-1-yl]-2-phenylpropan-1-one

InChI

InChI=1S/C14H19NO2/c1-11(13-5-3-2-4-6-13)14(17)15-8-7-12(9-15)10-16/h2-6,11-12,16H,7-10H2,1H3

InChI Key

MBQGSSZTSJFPPM-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)C(=O)N2CCC(C2)CO

Origin of Product

United States

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